molecular formula C22H17F3N2O3 B2403079 N-(3-acetylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946221-51-8

N-(3-acetylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2403079
CAS No.: 946221-51-8
M. Wt: 414.384
InChI Key: OPTDCOGDLSXKDZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H17F3N2O3 and its molecular weight is 414.384. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been observed to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and potentially its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been observed to undergo reactions at the benzylic position . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 345.2±42.0 °C and a density of 1.316±0.06 g/cm3 . These properties can potentially impact the compound’s bioavailability.

Result of Action

The compound’s reactions such as free radical bromination, nucleophilic substitution, and oxidation can potentially lead to various molecular and cellular effects.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3/c1-14(28)16-6-3-8-18(12-16)26-20(29)19-9-4-10-27(21(19)30)13-15-5-2-7-17(11-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTDCOGDLSXKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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